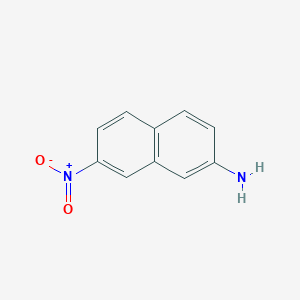

7-Nitro-2-aminonaphthalene

Descripción general

Descripción

7-Nitro-2-aminonaphthalene is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Intermediates in Dye Production

7-Nitro-2-aminonaphthalene serves as an important intermediate in the synthesis of various dyes. For instance, it can be converted into 8-amino-2-naphthol, which is a critical component in producing black dyes with excellent properties. The nitration process of Tobias acid leads to the formation of this compound, which can further undergo transformations to yield valuable dye intermediates .

Preparation of Nitro Compounds

The compound is also utilized in the preparation of other nitro derivatives. For example, the nitration of 2-naphthylamine can yield various nitro-substituted naphthylamines that possess unique chemical properties beneficial for further synthetic applications .

Medicinal Chemistry

Potential Antiviral Properties

Recent studies have explored the potential of derivatives of this compound in antiviral applications, particularly against SARS-CoV-2. Structure-based virtual screening has indicated that certain derivatives may exhibit efficacy in reducing susceptibility to COVID-19, showcasing the compound's relevance in contemporary medicinal chemistry .

Toxicological Studies

While exploring its therapeutic potentials, research has also focused on the toxicological aspects of this compound. Studies have shown that certain nitro compounds can exhibit mutagenic properties, necessitating careful evaluation during drug development processes .

Biochemical Applications

Membrane Studies

In biochemical research, this compound has been employed to study lipid mixing during membrane fusion processes. The kinetics of lipid interactions can be monitored using resonance energy transfer techniques involving this compound, providing insights into membrane dynamics crucial for cellular biology .

Data Table: Summary of Applications

Case Studies

-

Dye Production Case Study

A study demonstrated the efficient conversion of this compound into 8-amino-2-naphthol through a nitration and reduction process. This transformation was pivotal for developing high-performance black dyes used in textiles. -

Antiviral Screening Case Study

In a recent screening for potential COVID-19 therapeutics, derivatives synthesized from this compound showed promising binding affinities to viral receptors, indicating their potential as antiviral agents. However, further optimization is required to address toxicity issues associated with these compounds. -

Membrane Dynamics Case Study

Research utilizing resonance energy transfer methods highlighted how this compound facilitates understanding lipid interactions during membrane fusion events, contributing to knowledge in cell biology and biophysics.

Propiedades

Número CAS |

3230-36-2 |

|---|---|

Fórmula molecular |

C10H8N2O2 |

Peso molecular |

188.18 g/mol |

Nombre IUPAC |

7-nitronaphthalen-2-amine |

InChI |

InChI=1S/C10H8N2O2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H,11H2 |

Clave InChI |

KRHGMPUYSBHCPE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])N |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.